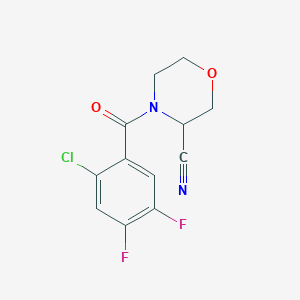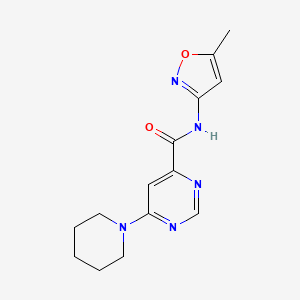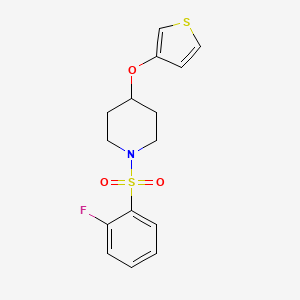
1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a useful research compound. Its molecular formula is C15H16FNO3S2 and its molecular weight is 341.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Carbohydrate Chemistry
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, related to the 1-((2-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. This group was synthesized and evaluated, proving effective under certain conditions and stable under acidic conditions. It was used in the synthesis of a galactose building block, indicating its utility in complex carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).
Anti-Cancer Applications
Several novel compounds, including 1,2-dihydropyridines, thiophenes, and thiazole derivatives, featuring the biologically active sulfone moiety related to the chemical , were synthesized and showed promising in-vitro anticancer activity. Particularly, some compounds exhibited better activity than the reference drug Doxorubicin, suggesting potential in anti-breast cancer treatments (Al-Said et al., 2011).
Antimicrobial Activity in Agriculture
Sulfonyl-piperidine derivatives demonstrated significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. These findings suggest potential agricultural applications, especially in protecting crops like tomatoes from various pathogens (Vinaya et al., 2009).
Use in Neuroleptic Activity Studies
Research has been conducted on the synthesis of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, compounds related to this compound, demonstrating potent neuroleptic activities. These compounds were comparable to the neuroleptic drug haloperidol, indicating their potential use in studying neuroleptic activities (Sato et al., 1978).
Development of Novel Beta(3) Agonists
A series of (4-piperidin-1-yl)-phenyl sulfonamides, closely related in structure, were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor. These compounds showed promise as full agonists at the beta(3) receptor, with significant selectivity, opening potential therapeutic applications (Hu et al., 2001).
Cerebrovasodilatation via Carbonic Anhydrase Inhibition
Compounds such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamides, structurally related to the chemical of interest, showed cerebrovasodilatation effects through selective inhibition of the enzyme carbonic anhydrase. One analogue, in particular, significantly increased cerebral blood flow in animals, suggesting potential therapeutic applications (Barnish et al., 1981).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-thiophen-3-yloxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-5-12(6-9-17)20-13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJNDCHOIALTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B3004047.png)
![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)
![Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B3004051.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)
![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)
![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)
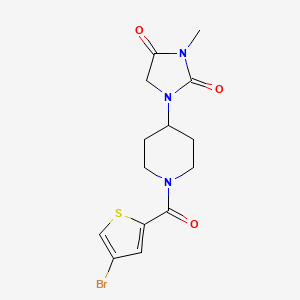

![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)
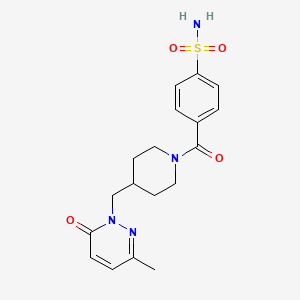
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)
